6-Tosyl-2-oxa-6-azaspiro[3.3]heptane-1-carboxylic acid

Medicinal Chemistry Drug Design Physicochemical Properties

The bifunctional spirocyclic building block uniquely combines a tosyl-protected amine (acid-stable, orthogonal to Boc) with a free carboxylic acid on a rigid spiro[3.3]heptane core. Enables direct amide coupling without deprotection and withstands acidic conditions. High Fsp3 (0.46) improves lead three-dimensionality; low XLogP3 (0.6) favors solubility. Choose this precise substitution pattern to streamline complex synthesis and SAR-driven optimization.

Molecular Formula C13H15NO5S
Molecular Weight 297.33 g/mol
CAS No. 1349199-54-7
Cat. No. B1403973
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Tosyl-2-oxa-6-azaspiro[3.3]heptane-1-carboxylic acid
CAS1349199-54-7
Molecular FormulaC13H15NO5S
Molecular Weight297.33 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)N2CC3(C2)COC3C(=O)O
InChIInChI=1S/C13H15NO5S/c1-9-2-4-10(5-3-9)20(17,18)14-6-13(7-14)8-19-11(13)12(15)16/h2-5,11H,6-8H2,1H3,(H,15,16)
InChIKeyWPOQGJLNKLKXKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Tosyl-2-oxa-6-azaspiro[3.3]heptane-1-carboxylic acid: A Key Spirocyclic Building Block for High Fsp3 Drug Discovery


6-Tosyl-2-oxa-6-azaspiro[3.3]heptane-1-carboxylic acid (CAS 1349199-54-7) is a bifunctional spirocyclic building block containing an oxetane-azetidine fused core, a tosyl-protected amine, and a free carboxylic acid. Its molecular formula is C13H15NO5S, with a molecular weight of 297.33 g/mol and a standard purity of 97% [1]. The compound is a derivative of the 2-oxa-6-azaspiro[3.3]heptane scaffold, which is a saturated bioisostere of morpholine used to introduce three-dimensionality (high fraction of sp3 carbons, Fsp3) into drug candidates [2][3].

6-Tosyl-2-oxa-6-azaspiro[3.3]heptane-1-carboxylic acid: Why Interchanging In-Class Building Blocks Compromises Synthetic Utility


Generic substitution within the azaspiro[3.3]heptane class is not advisable due to significant variations in protecting group strategy, functional group availability, and physicochemical properties that directly impact synthetic routes and downstream applications. While the core spirocyclic scaffold confers a high Fsp3 value (Fsp3 = 0.46 for this compound) and rigid three-dimensionality [1], the specific combination of a tosyl-protected amine and a free carboxylic acid in this compound provides a unique, orthogonal functionalization handle not found in analogs with Boc-protection or those lacking the carboxylic acid moiety. For instance, the tosyl group is stable under acidic conditions but can be cleaved under reducing conditions, whereas Boc groups are acid-labile, creating a critical point of divergence in synthetic planning [2]. Furthermore, the presence of the carboxylic acid enables direct amide coupling or esterification, bypassing the need for additional deprotection and activation steps required for simpler core structures. The computed XLogP3 of 0.6 for this compound is also significantly different from the more lipophilic, non-carboxylic acid analogs, which impacts solubility and purification during synthesis [1]. These differences, detailed quantitatively in the evidence guide below, underscore that selecting this specific compound is a matter of synthetic efficiency and precise control over molecular properties, not merely the acquisition of a generic spirocyclic core.

6-Tosyl-2-oxa-6-azaspiro[3.3]heptane-1-carboxylic acid: Quantified Differentiation Against Alternative Spirocyclic Building Blocks


Quantified Three-Dimensionality: Fsp3 as a Metric for Scaffold Complexity and Drug-Likeness

The spiro[3.3]heptane core provides a quantifiably higher degree of three-dimensionality compared to flat aromatic systems, a feature correlated with improved clinical success rates [1]. The target compound, as a functionalized derivative, inherits this core property with a computed Fraction of sp3 Carbons (Fsp3) of 0.46 . This represents a significant increase over flatland bioisosteres like benzene (Fsp3 = 0.0) [1]. The incorporation of this scaffold is a deliberate strategy to escape flatland and explore a broader, more diverse chemical space, potentially leading to better target selectivity and physicochemical profiles [1].

Medicinal Chemistry Drug Design Physicochemical Properties

Orthogonal Protecting Group Strategy: Tosyl vs. Boc for Divergent Synthetic Pathways

The tosyl group on the target compound offers a distinct stability profile compared to the more common Boc-protected analogs. Tosyl groups are stable to acidic conditions but can be cleaved under reductive conditions (e.g., Na/NH3 or Mg/MeOH), whereas Boc groups are acid-labile [1]. This orthogonality is crucial for multi-step syntheses where acid-sensitive functionality is present elsewhere in the molecule. A direct comparator is 6-[(Tert-butoxy)carbonyl]-2-oxa-6-azaspiro[3.3]heptane-5-carboxylic acid, which features a Boc group . The choice between these two dictates the entire sequence of protection/deprotection steps, impacting overall yield and route efficiency.

Organic Synthesis Protecting Groups Route Scouting

Physicochemical Differentiation: Computed Lipophilicity (XLogP3) for Property-Driven Design

The presence of a carboxylic acid moiety in the target compound significantly reduces its lipophilicity compared to non-acidic analogs. The computed XLogP3 for 6-Tosyl-2-oxa-6-azaspiro[3.3]heptane-1-carboxylic acid is 0.6 [1]. In contrast, the simpler core 2-oxa-6-azaspiro[3.3]heptane (CAS 174-78-7), which lacks both the tosyl and carboxylic acid groups, has a higher computed LogP of approximately 1.2 . This lower lipophilicity translates to higher predicted aqueous solubility and a different ADME profile, making the target compound more suitable for lead optimization in polar active sites or for improving solubility-limited drug candidates.

Physicochemical Properties ADME Prediction Lipophilicity

6-Tosyl-2-oxa-6-azaspiro[3.3]heptane-1-carboxylic acid: Optimal Application Scenarios Supported by Evidence


Lead Optimization in Medicinal Chemistry Requiring High Fsp3 Scaffolds

Medicinal chemists seeking to improve the drug-likeness of a lead series by increasing three-dimensionality should prioritize this compound. Its spiro[3.3]heptane core provides a quantifiably higher Fsp3 (0.46) than planar aromatic rings (0.0), a strategy linked to improved clinical success [1]. The carboxylic acid handle allows for direct conjugation to amine-containing pharmacophores, rapidly generating diverse libraries of high-Fsp3 analogs for SAR studies.

Multi-Step Synthesis Requiring Orthogonal Amine Protection

In complex molecule synthesis where acid-labile groups (e.g., silyl ethers, acetals) are present, the tosyl-protected amine of this compound offers a critical advantage over Boc-protected alternatives. The tosyl group's stability to acidic conditions allows for acid-mediated transformations without premature deprotection, while the carboxylic acid remains free for orthogonal coupling [2]. This enables a streamlined, protecting-group-compatible synthetic route.

Design of Soluble, Polar Drug Candidates Targeting Hydrophilic Binding Sites

For programs aiming to target binding sites with high polarity or to improve the aqueous solubility of a lead compound, this building block is preferable to more lipophilic spirocyclic analogs. Its computed XLogP3 of 0.6 is significantly lower than the core scaffold without the carboxylic acid (LogP ~1.2) [3]. This property directly contributes to a more favorable predicted solubility profile, making it a rational choice for early-stage design focused on ADME optimization.

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